9-cis-Astaxanthin is a geometrical isomer of Astaxanthin, a keto-carotenoid belonging to the xanthophyll subclass. [, , ] Astaxanthin and its isomers are potent antioxidants, surpassing other carotenoids like lutein, zeaxanthin, canthaxanthin, and β-carotene in their activity. [] They are even considered more potent than α-tocopherol. []
Astaxanthin exists naturally in various forms, including free astaxanthin and astaxanthin esters, which are formed by esterification with fatty acids. [, ] These compounds contribute to the red pigmentation observed in various organisms, including crustaceans like shrimp and krill, microalgae like Haematococcus pluvialis, and yeast like Phaffia rhodozyma. [, , , , ]
While all-trans-astaxanthin is the most abundant isomer found in nature, 9-cis-astaxanthin and 13-cis-astaxanthin are also present in significant quantities. [, , ] These cis isomers often arise from the isomerization of all-trans-astaxanthin due to exposure to factors like light, heat, and certain metal ions like Cu(II). [, , ]
Astaxanthin is primarily sourced from microalgae such as Haematococcus pluvialis and yeast like Phaffia rhodozyma. These organisms synthesize astaxanthin through biosynthetic pathways that convert precursor compounds like β-carotene into astaxanthin via enzymatic reactions. Additionally, synthetic methods are employed to produce astaxanthin from petrochemical sources.
Astaxanthin belongs to the class of compounds known as carotenoids, which are tetraterpenoids characterized by their long carbon chains and conjugated double bonds. It is classified as a ketocarotenoid due to the presence of keto groups in its molecular structure.
Astaxanthin can be synthesized through both natural and synthetic routes:
The production efficiency can be enhanced by optimizing fermentation conditions such as temperature, pH, light exposure, and nutrient availability. For instance, engineered strains of Synechococcus sp. have been developed to produce astaxanthin more efficiently by integrating specific genes responsible for its biosynthesis.
Astaxanthin has a complex molecular structure characterized by a polyene chain with multiple conjugated double bonds and functional groups. The chemical formula for astaxanthin is C₁₈H₁₈O₃, and its molecular weight is approximately 276.25 g/mol.
Astaxanthin undergoes various chemical reactions during its biosynthesis:
The key enzymes involved in the synthesis include:
These enzymes facilitate the conversion processes essential for astaxanthin production.
Astaxanthin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage.
Research indicates that astaxanthin can enhance immune response, reduce inflammation, and improve skin health by mitigating UV-induced damage. Its bioavailability varies based on dietary sources and preparation methods.
Astaxanthin has several applications in various fields:
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